molecular formula C9H7Cl2NO4 B1303828 Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate CAS No. 286949-63-1

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate

Cat. No.: B1303828
CAS No.: 286949-63-1
M. Wt: 264.06 g/mol
InChI Key: UXNCYKUTRKLPRH-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a methyl ester functional group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate typically involves the esterification of 2-(4,5-dichloro-2-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and binding affinity with various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇Cl₂NO and a molecular weight of 264.06 g/mol. The compound features a nitrophenyl group substituted with dichloro groups, which significantly influences its reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (chlorine) groups on the aromatic ring enhances its potential as a bioactive compound.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Protein-Ligand Interactions : The unique structure allows for interactions with various biological targets, potentially modulating their activity.
  • Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing cell signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • A study evaluated the compound's effects on chronic lymphocytic leukemia (CLL) cell lines. The results indicated significant pro-apoptotic effects with IC₅₀ values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells. These findings suggest that this compound may effectively induce apoptosis in cancer cells while exhibiting low toxicity towards healthy cells .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example:

  • It has been reported to inhibit enzymes responsible for drug metabolism, which could impact the pharmacokinetics of other therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other nitrophenyl derivatives:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-nitrophenyl)acetateSingle nitro groupLess complex reactivity compared to dichloro variant
Methyl 3-(4-methoxy-3-nitrophenyl)propanoatePropanoate instead of acetateVariation in chain length impacting solubility
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetateContains methoxy substituentsDifferent electronic properties affecting reactivity

The presence of dichloro substituents in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to apoptosis in targeted cancer cells .
  • Enzyme Interaction : Another investigation highlighted the compound's ability to modulate enzyme activities associated with drug metabolism, suggesting potential applications in enhancing the efficacy of other pharmaceuticals .

Properties

IUPAC Name

methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNCYKUTRKLPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377395
Record name methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286949-63-1
Record name methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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